An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chlorooctadecane
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chlorooctadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorooctadecane (also known as octadecyl chloride or stearyl chloride) is a long-chain alkyl halide with the chemical formula C₁₈H₃₇Cl. Its structure consists of an eighteen-carbon aliphatic chain with a terminal chlorine atom. This compound serves as a versatile chemical intermediate in various industrial and laboratory syntheses.[1][2] Its utility stems from the reactivity of the carbon-chlorine bond, which allows for the introduction of the long lipophilic octadecyl group into a variety of molecular structures.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to 1-chlorooctadecane.
Chemical and Physical Properties
1-Chlorooctadecane is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a melting point in the range of 18-24°C.[1][3] It is a hydrophobic compound with very low solubility in water but is soluble in many organic solvents.[1][4] The key physical and chemical properties of 1-chlorooctadecane are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₇Cl | |
| Molecular Weight | 288.94 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 18-24 °C | [1][3] |
| Boiling Point | 348-350 °C at 760 mmHg; 157-158 °C at 1.5 mmHg | [1][5] |
| Density | 0.849 g/mL at 25 °C | [6][5] |
| Refractive Index (n²⁰/D) | 1.451 | [6][5] |
| Water Solubility | 0.03 g/L at 20 °C | [4][7] |
| Flash Point | >110 °C (>230 °F) | [5][7] |
| CAS Number | 3386-33-2 | [8] |
Reactivity
The chemical reactivity of 1-chlorooctadecane is dominated by the polar carbon-chlorine bond, which makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles.[9] As a primary alkyl halide, it readily undergoes nucleophilic substitution reactions (Sₙ2).[10] Elimination reactions are less common under typical nucleophilic substitution conditions.
Nucleophilic Substitution Reactions
1-Chlorooctadecane is an excellent substrate for Sₙ2 reactions, where a nucleophile replaces the chloride ion.[2][11] This class of reactions is fundamental to its use as a synthetic intermediate.
Conceptual Reaction Scheme for Nucleophilic Substitution
Caption: General pathway for nucleophilic substitution of 1-chlorooctadecane.
Common nucleophiles that react with 1-chlorooctadecane include:
-
Hydroxide and Alkoxides: To form long-chain alcohols and ethers (Williamson Ether Synthesis).[11]
-
Amines: To produce long-chain primary, secondary, or tertiary amines and quaternary ammonium (B1175870) salts.[2]
-
Cyanide: To form nitriles, which can be further hydrolyzed to carboxylic acids.[12]
-
Azide: To synthesize alkyl azides, which are precursors to amines via reduction.
Formation of Grignard Reagents
1-Chlorooctadecane can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, octadecylmagnesium chloride.[13][14] This organometallic compound is a powerful nucleophile and a strong base, widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[14][15]
Grignard Reagent Formation Workflow
Caption: Formation of octadecylmagnesium chloride from 1-chlorooctadecane.
Experimental Protocols
Synthesis of 1-Chlorooctadecane from 1-Octadecanol
A common method for the preparation of 1-chlorooctadecane is the reaction of 1-octadecanol with a chlorinating agent. A detailed procedure using gaseous hydrogen chloride is described below.[16]
Materials:
-
1-Octadecanol (Stearyl alcohol)
-
N-n-octylalkylpyridinium chloride (as a catalyst)
-
Gaseous hydrogen chloride
-
1 L jacketed glass reactor with a paddle stirrer and an immersion tube for reactant metering
Procedure:
-
The 1 L jacketed glass reactor is initially charged with 220 g of N-n-octylalkylpyridinium chloride.
-
The temperature of the reactor is adjusted to 150 °C.
-
Over a period of 5 hours, 447 g of n-octadecanol is uniformly introduced into the reactor via the immersion tube.
-
Throughout the reaction, gaseous hydrogen chloride is continuously metered into the reactor in a slight stoichiometric excess.
-
The water formed during the reaction is simultaneously removed by distillation to drive the reaction to completion.
-
After the addition of n-octadecanol is complete, the reaction is allowed to continue for an additional 3 hours.
-
The total reaction time is 8 hours.
-
Workup of the reaction mixture is performed to isolate the 1-chlorooctadecane. This procedure can achieve a conversion of n-octadecanol greater than 99%.
General Protocol for Nucleophilic Substitution: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of an ether from 1-chlorooctadecane and an alcohol, which can be adapted for specific alcohols.
Materials:
-
1-Chlorooctadecane
-
An alcohol (e.g., ethanol, methanol)
-
A strong base (e.g., sodium hydride, sodium metal)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the chosen alcohol is dissolved in the anhydrous solvent.
-
The strong base is carefully added in portions to the alcohol solution to form the alkoxide.
-
1-Chlorooctadecane is then added to the solution of the alkoxide.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or distillation under reduced pressure.
General Protocol for the Preparation of Octadecylamine (B50001)
This protocol outlines the synthesis of octadecylamine from 1-chlorooctadecane using ammonia (B1221849).
Materials:
-
1-Chlorooctadecane
-
A concentrated aqueous or alcoholic solution of ammonia
-
A sealed reaction vessel (e.g., a pressure vessel)
Procedure:
-
1-Chlorooctadecane is placed in the reaction vessel.
-
An excess of the ammonia solution is added to the vessel.
-
The vessel is sealed and heated to a temperature typically above 100 °C. The reaction is carried out under pressure.
-
The reaction is maintained at this temperature for several hours with stirring.
-
After cooling, the vessel is carefully opened in a well-ventilated fume hood.
-
The excess ammonia and solvent are removed under reduced pressure.
-
The resulting mixture is treated with a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free amine.
-
The octadecylamine is then extracted with an organic solvent.
-
The organic extracts are dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or recrystallization.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in the scientific literature to suggest that 1-chlorooctadecane is directly involved in specific biological signaling pathways. Its primary relevance in the context of drug development is as a lipophilic building block for the synthesis of more complex molecules with potential biological activity. One study noted its use as a sole carbon source for the cultivation of the marine bacterium Marinobacter hydrocarbonoclasticus.[9] Another study mentioned the "octadecanoic pathway" in plants, which involves octadecanoic acid-derived compounds as signal molecules, but this is distinct from 1-chlorooctadecane.
Safety and Handling
1-Chlorooctadecane is considered a hazardous chemical. It can cause skin and eye irritation and may cause respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] All handling should be performed in a well-ventilated area or a fume hood.[16] Store in a cool, dry place away from strong oxidizing agents.
Conclusion
1-Chlorooctadecane is a valuable long-chain alkyl halide with well-defined chemical and physical properties. Its reactivity is primarily characterized by nucleophilic substitution reactions, making it a key intermediate in the synthesis of a wide range of compounds, including ethers, amines, and organometallic reagents. The experimental protocols provided in this guide offer a foundation for its synthesis and derivatization. While its direct biological activity in signaling pathways is not established, its utility as a lipophilic scaffold remains significant for the design and synthesis of new chemical entities in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. OCTADECYLAMINE - Ataman Kimya [atamanchemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. 1-クロロオクタデカン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. benchchem.com [benchchem.com]
- 13. 1-Chlorooctadecane synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis routes of 1-Chlorooctadecane [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]
